(4-Phenylcyclohexyl)methanol
CAS No.: 83811-73-8
Cat. No.: VC21220421
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83811-73-8 |
---|---|
Molecular Formula | C13H18O |
Molecular Weight | 190.28 g/mol |
IUPAC Name | (4-phenylcyclohexyl)methanol |
Standard InChI | InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 |
Standard InChI Key | SRPDEHMURXAMGW-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CO)C2=CC=CC=C2 |
Canonical SMILES | C1CC(CCC1CO)C2=CC=CC=C2 |
Introduction
Chemical Identity and Physical Properties
(4-Phenylcyclohexyl)methanol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group at the 4-position and a hydroxymethyl group. With the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol, this compound belongs to the alcohol functional class . The chemical structure features a specific three-dimensional arrangement that influences its chemical reactivity and biological interactions.
The compound's identification parameters are comprehensively detailed in Table 1, providing essential reference data for researchers and chemists working with this substance.
Table 1: Chemical Identification Parameters of (4-Phenylcyclohexyl)methanol
Parameter | Value |
---|---|
IUPAC Name | (4-phenylcyclohexyl)methanol |
CAS Number | 83811-73-8 |
Molecular Formula | C₁₃H₁₈O |
Molecular Weight | 190.28 g/mol |
Standard InChI | InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 |
Standard InChIKey | SRPDEHMURXAMGW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1CO)C2=CC=CC=C2 |
PubChem Compound ID | 3100608 |
Synthetic Methods and Chemical Reactivity
Chemical Reactions
As an alcohol, (4-Phenylcyclohexyl)methanol exhibits reactivity patterns characteristic of this functional group. These include:
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Oxidation reactions that can convert the alcohol to corresponding aldehydes or carboxylic acids
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Substitution reactions where the hydroxyl group is replaced by other functional groups
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Esterification reactions with carboxylic acids to form esters
These reactions provide potential synthetic routes to various derivatives with modified properties and functions, expanding the compound's utility in research and development contexts.
Biological and Pharmacological Activities
Pharmacological Profile
Recent investigations have explored (4-Phenylcyclohexyl)methanol's interaction with biological systems. Studies suggest that the compound may possess properties similar to known analgesics, though the specific mechanisms remain to be fully elucidated. This similarity to analgesic compounds makes it a molecule of interest for pharmacological research.
The unique structural features of this compound, particularly the combination of a cyclohexyl ring with a phenyl substituent, likely contribute to its biological activity profile. These structural elements potentially enable interaction with various biological targets, including possible receptor binding mechanisms that could explain observed pharmacological effects.
Exposure Route | Recommended Action |
---|---|
Inhalation | Immediately relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention. |
Eye Contact | Remove contact lenses if present. Flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Promptly seek medical attention. |
Ingestion | Rinse mouth with water if person is conscious. Never give anything by mouth to an unconscious person. Seek medical attention. Do NOT induce vomiting unless directed to do so by medical personnel. |
Structural Comparisons and Molecular Relationships
Understanding the structural relationships between (4-Phenylcyclohexyl)methanol and similar compounds provides valuable insights into its potential properties and applications. The compound's structure positions it within a family of cyclohexyl-containing alcohols that share certain chemical and potentially pharmacological characteristics.
Table 3: Comparison of (4-Phenylcyclohexyl)methanol with Related Compounds
Compound | Key Structural Difference | Potential Impact on Properties |
---|---|---|
Cyclohexylmethanol | Lacks the phenyl group | Reduced lipophilicity; altered receptor interactions |
Phenylmethanol (Benzyl alcohol) | Lacks the cyclohexane ring | Increased rigidity; different pharmacokinetic profile |
(4-Phenylcyclohexyl)carboxylic acid | Carboxylic acid instead of hydroxymethyl group | Different hydrogen bonding pattern; altered solubility |
Each structural modification impacts the compound's physical properties, chemical reactivity, and biological activity profile, demonstrating the importance of structure-activity relationships in molecular design and development.
Current Research Directions and Future Prospects
Research Status
The current research landscape for (4-Phenylcyclohexyl)methanol appears relatively limited based on available literature. The compound has been studied primarily in the context of organic synthesis and as a potential pharmaceutical precursor, but detailed reports of specific applications remain scarce in public scientific literature.
Future Research Opportunities
Several promising research directions could expand our understanding of this compound:
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Structure-activity relationship studies to determine the influence of substitution patterns on biological activity
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Development of novel synthetic methodologies to improve yield and purity
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Investigation of potential therapeutic applications, particularly in areas related to neurological conditions
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Exploration of the compound's potential as a building block for more complex molecular structures
These research avenues could significantly enhance the compound's utility and application scope in scientific and industrial contexts.
Analytical Technique | Information Provided | Typical Parameters |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment | ¹H and ¹³C NMR in deuterated solvents |
Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern | Various ionization techniques (EI, ESI) |
Infrared Spectroscopy (IR) | Functional group identification | Characteristic OH stretching band |
High-Performance Liquid Chromatography (HPLC) | Purity determination, separation | Reverse-phase conditions typically used |
These analytical approaches provide complementary information that collectively enables comprehensive characterization of the compound's identity, purity, and structural features.
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